![molecular formula C12H16O8 B8262092 Glucosylisomaltol](/img/structure/B8262092.png)
Glucosylisomaltol
Overview
Description
Glucosylisomaltol is a glycoside.
Scientific Research Applications
Indicator of Browning Reaction in Food Processing
Glucosylisomaltol (GIM) has been identified as a new indicator of the browning reaction in food products like baby cereals and bread. The compound is synthesized from maltose and proline and can be analyzed through various methods like HPLC with UV detection. Its presence and amount increase during the storage of baby cereals and the baking of bread, making it a useful indicator to control the browning reaction in these food products (Guerra-Hernández, Ramírez-Jimenez, & García-Villanova, 2002).
Chemical Marker in Biscuits
GIM and galactosylisomaltol (GAI) are used as chemical markers to assess the extent of non-enzymatic browning during thermal processing, such as in baking or milk sterilization. Their content was evaluated in commercial digestive and semi-sweet biscuits, with varying levels influenced by the composition of the dough. This variability indicates their role in monitoring the Maillard reaction in different food products (Rufián‐Henares, Delgado-Andrade, & Morales, 2008).
Monitoring of Special Enteral Formulas
In the manufacturing of special enteral formulas, GIM serves as an indicator for monitoring the Maillard reaction. It helps in tracking the early, intermediate, and advanced stages of this reaction in model systems with amino acids like glutamine or arginine and carbohydrates. This application is particularly important in ensuring the nutritional value of these medical foods (Pastoriza, Rufián‐Henares, García-Villanova, & Guerra-Hernández, 2016).
properties
IUPAC Name |
1-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuran-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-5(14)11-6(2-3-18-11)19-12-10(17)9(16)8(15)7(4-13)20-12/h2-3,7-10,12-13,15-17H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYYNIJTMYUJDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CO1)OC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glucosylisomaltol | |
CAS RN |
85559-61-1 | |
Record name | Glucosylisomaltol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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